4-Chloro-3-hydroxy-5-nitrobenzonitrile
Description
Properties
Molecular Formula |
C7H3ClN2O3 |
|---|---|
Molecular Weight |
198.56 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-5(10(12)13)1-4(3-9)2-6(7)11/h1-2,11H |
InChI Key |
WHHQXQQHGHZHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The compound’s closest analogs differ in substituent positions and functional groups:
- 4-Chloro-3-nitrobenzonitrile (CAS 939-80-0) : Lacks the hydroxy group at position 3 but retains the nitro group at position 3 and chloro at 4. This substitution pattern reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to the target compound .
- 4-Chloro-3-hydroxybenzonitrile (CAS 51748-01-7): Shares the chloro and hydroxy groups but lacks the nitro group at position 5.
- 5-Chloro-2-methoxybenzonitrile (CAS 55877-79-7) : Features a methoxy group (electron-donating) instead of hydroxy and nitro groups. Methoxy enhances steric bulk and reduces acidity compared to the target compound’s hydroxy group .
Physicochemical Properties
Key differences in molecular weight and polarity arise from substituent variations:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 4-Chloro-3-hydroxy-5-nitrobenzonitrile* | C₇H₂ClN₂O₃ | ~212.56 | 4-Cl, 3-OH, 5-NO₂, CN | Not Available |
| 4-Chloro-3-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.56 | 4-Cl, 3-NO₂, CN | 939-80-0 |
| 4-Chloro-3-hydroxybenzonitrile | C₇H₄ClNO | 153.56 | 4-Cl, 3-OH, CN | 51748-01-7 |
| 5-Chloro-2-methoxybenzonitrile | C₈H₆ClNO | 167.59 | 5-Cl, 2-OCH₃, CN | 55877-79-7 |
*Theoretical values inferred from analogs.
The target compound’s additional nitro group increases molecular weight and polarity, likely enhancing solubility in aprotic solvents like dimethylformamide (DMF) compared to its non-nitro analogs .
Research Findings
- Positional Isomerism : 3-Chloro-5-hydroxybenzonitrile (CAS 473923-97-6) and 3-chloro-4-hydroxybenzonitrile (CAS 2315-81-3) demonstrate that chloro-hydroxy positional changes significantly alter dipole moments and crystal packing, impacting melting points and bioavailability .
- Nitro Group Impact : Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (CAS 376592-58-4) shows nitro groups enhance electrophilic aromatic substitution reactivity at meta positions, a trend likely applicable to the target compound .
Preparation Methods
A direct method for synthesizing 4-chloro-3-hydroxy-5-nitrobenzonitrile involves the dehydration of its benzamide analog. Patent literature describes the use of 4-chloro-3-hydroxy-5-nitrobenzamide (CAS 2137975-63-2) as a starting material, which is treated in acetonitrile under reflux conditions . The reaction likely employs a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), though specific reagents are not disclosed in the cited source.
Reaction Scheme:
This method capitalizes on the relative stability of the benzamide intermediate, which is commercially available . The reaction’s simplicity and use of mild solvents like acetonitrile make it suitable for laboratory-scale synthesis. However, the yield and purity depend on precise control of stoichiometry and reaction time.
Cyanation via Nucleophilic Aromatic Substitution
Another approach adapts methodologies from analogous nitrile syntheses. For example, the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide (CuCN) at 140–170°C produces 4-chloro-2-nitrobenzonitrile in 43–73% yields . By analogy, substituting 3,4-dichloro-5-nitrobenzene with CuCN could yield the target compound.
Reaction Conditions:
-
Substrate: 3,4-Dichloro-5-nitrobenzene
-
Reagent: CuCN (1.0–1.5 equivalents)
-
Solvent: Inert organic solvent (e.g., DMF or DMSO)
-
Temperature: 140–170°C
-
Duration: 2–6 hours
Sequential Nitration and Chlorination of Hydroxybenzonitrile Precursors
A stepwise route involves nitration and chlorination of 3-hydroxybenzonitrile derivatives. Protecting the hydroxyl group as a methyl ether prior to nitration prevents undesired side reactions.
Synthetic Steps:
-
Protection:
-
Nitration:
-
Chlorination:
-
Deprotection:
Challenges:
-
Nitration must occur at the 5-position, para to the methoxy group.
-
Chlorination requires a Lewis acid catalyst (e.g., FeCl₃) to direct electrophilic substitution to the 4-position.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the key considerations for synthesizing 4-Chloro-3-hydroxy-5-nitrobenzonitrile with high purity?
Methodological Answer:
To achieve high-purity synthesis, prioritize:
- Regioselective nitration : Control reaction temperature (e.g., 0–5°C) to direct nitro-group placement, as seen in analogous nitrated aromatics like 3,5-dichloro-4-fluorobenzonitrile .
- Protection of hydroxyl groups : Use acetyl or tert-butyldimethylsilyl (TBDMS) protecting agents to prevent side reactions during chlorination/nitration steps.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the target compound. Monitor purity via HPLC (>95% threshold, as per reagent-grade standards in ) .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The compound’s reactivity is governed by:
- Electron-withdrawing groups (EWGs) : The nitro (-NO₂) and nitrile (-CN) groups deactivate the aromatic ring, directing nucleophilic attacks to meta/para positions relative to chloro (-Cl) and hydroxyl (-OH) substituents.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr (nucleophilic aromatic substitution) reactions.
- Computational modeling : Use density functional theory (DFT) to map electrostatic potential surfaces (EPS) and predict reactive sites, as demonstrated in studies of substituted benzonitriles .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Combine:
- FT-IR : Identify functional groups (e.g., -OH stretch ~3200 cm⁻¹, -CN ~2240 cm⁻¹, -NO₂ asymmetric stretch ~1520 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve hydroxyl protons (δ 10–12 ppm) and aromatic carbons.
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with databases like PubChem .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Address variability via:
- Controlled variable testing : Systematically alter reaction parameters (e.g., temperature, stoichiometry of nitrating agents like HNO₃/H₂SO₄).
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., over-nitrated derivatives) that reduce yield.
- Reproducibility protocols : Adopt standardized conditions from analogous syntheses, such as those for 3,5-dichloro-4-fluorobenzonitrile .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of nitro compound vapors.
- Spill management : Neutralize spills with inert absorbents (vermiculite) and avoid water to prevent environmental contamination .
Advanced: What computational tools can predict the environmental degradation pathways of this compound?
Methodological Answer:
- QSAR models : Use EPI Suite or TEST software to estimate biodegradation potential and toxicity.
- Molecular dynamics (MD) simulations : Analyze hydrolysis kinetics under varying pH conditions.
- Ecotoxicity databases : Cross-reference with EPA DSSTox entries for structurally similar nitriles .
Basic: How can researchers validate the stability of this compound under storage conditions?
Methodological Answer:
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Light sensitivity testing : Expose to UV-Vis light (300–800 nm) to assess photolytic decomposition.
- Moisture control : Use desiccants (silica gel) in sealed containers, as recommended for nitroaromatics in .
Advanced: What strategies mitigate competing side reactions during functionalization of the hydroxyl group?
Methodological Answer:
- Selective protection/deprotection : Use TBDMS-Cl in imidazole/DMF to protect -OH before further reactions.
- Catalytic methods : Employ transition-metal catalysts (e.g., Pd/C) for selective reductions without disturbing the nitrile group.
- In situ monitoring : Utilize Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Basic: What are the solubility properties of this compound in common solvents?
Methodological Answer:
- Polar solvents : Soluble in DMSO, DMF, and acetone due to nitro and nitrile groups.
- Aqueous solubility : Limited (<1 mg/mL at 25°C); enhance via co-solvents (ethanol:water 1:1).
- Partition coefficients : Estimate logP using software like MarvinSuite, referencing analogs in .
Advanced: How can researchers design derivatives to enhance biological activity while retaining core structural features?
Methodological Answer:
- Bioisosteric replacement : Substitute -Cl with -CF₃ (as in ) to improve lipophilicity and target binding.
- Pharmacophore modeling : Use Schrödinger Suite to identify critical interaction sites (e.g., hydrogen bonding via -OH).
- In vitro screening : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
